molecular formula C6H14N2O2S B2774190 2-(Pyrrolidin-1-ylsulfonyl)ethanamine CAS No. 31644-52-7; 88327-91-7

2-(Pyrrolidin-1-ylsulfonyl)ethanamine

Cat. No.: B2774190
CAS No.: 31644-52-7; 88327-91-7
M. Wt: 178.25
InChI Key: JRFULQLOOJLLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-ylsulfonyl)ethanamine ( 31644-52-7) is a high-purity organic compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . This chemical serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel bioactive molecules. The pyrrolidine ring is a privileged scaffold in drug discovery, found in a wide range of therapeutic agents due to its influence on a compound's physicochemical parameters and pharmacokinetic profile . Researchers utilize this amine-containing sulfonamide reagent to introduce key functional groups into target compounds. Its applications include serving as a precursor in the development of potential analgesic and anti-inflammatory agents, as studies show that novel pyrrolidine derivatives can exhibit activity in cyclooxygenase (COX) inhibition assays . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at room temperature . Please refer to the Safety Data Sheet for detailed handling information. This product is intended for research purposes only and is not approved for human or animal use.

Properties

IUPAC Name

2-pyrrolidin-1-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFULQLOOJLLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Sulfonation of Pyrrolidine : React pyrrolidine with a sulfonyl chloride (e.g., chlorosulfonic acid) in the presence of a base (e.g., triethylamine) to form pyrrolidin-1-ylsulfonyl chloride. Subsequent coupling with ethanamine via nucleophilic substitution yields the target compound .
  • Optimization : Use polar aprotic solvents (e.g., DMF or DCM) and low temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    • Key Considerations : Protect the primary amine group of ethanamine (e.g., using Boc anhydride) to prevent undesired sulfonation at the amine site.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(Pyrrolidin-1-ylsulfonyl)ethanamine?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of pyrrolidine (δ 1.8–2.1 ppm for CH2_2 groups) and sulfonyl (δ ~3.3 ppm for SO2_2-adjacent CH2_2) moieties.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~221.12 g/mol).
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Refine using SHELX software for precise bond-length and angle analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity?

  • Methodology :

  • Comparative Analysis : Perform DFT calculations (e.g., Gaussian or ORCA) to model reaction pathways. Compare predicted activation energies with experimental kinetic data (e.g., via stopped-flow spectroscopy).
  • Crystallographic Validation : Use SHELX-refined X-ray structures to validate molecular geometry and electronic environments, addressing outliers in computational models .
    • Case Study : If sulfonyl group rotation barriers are overestimated computationally, analyze torsional angles from crystallography to refine force-field parameters.

Q. What strategies mitigate byproduct formation during the synthesis of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine?

  • Methodology :

  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-sulfonated derivatives or ethanamine dimerization products).
  • Process Control :
  • Maintain stoichiometric precision (1:1 molar ratio of pyrrolidine to sulfonyl chloride).
  • Employ scavengers (e.g., polymer-bound amines) to trap excess sulfonyl chloride.
  • Optimize pH (neutral to slightly basic) to prevent acid-catalyzed degradation .
    • Data-Driven Example : In analogous sulfonamide syntheses, reducing reaction time from 24h to 6h decreased dimerization by 40% .

Q. How can researchers design experiments to study the compound’s interactions with biological targets?

  • Methodology :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., GPCRs or ion channels).
  • Molecular Docking : Perform AutoDock/Vina simulations using pyrrolidine-sulfonyl structural motifs to predict binding poses. Validate with mutagenesis studies on target proteins .
    • Case Study : For similar ethanamine derivatives, SPR assays revealed sub-μM binding affinity for serotonin receptors, suggesting potential CNS applications .

Data Contradiction Analysis

Q. How should researchers address conflicting data between NMR and X-ray crystallography for this compound?

  • Methodology :

  • Dynamic Effects : NMR captures time-averaged conformations (e.g., pyrrolidine ring puckering), while crystallography provides static snapshots. Compare multiple crystal structures to assess conformational flexibility.
  • Solvent vs. Solid-State : Solvent interactions in NMR (e.g., DMSO) may induce structural deviations. Use crystallography (SHELX-refined) to resolve ambiguities .
    • Example : If NMR suggests free rotation of the sulfonyl group but crystallography shows a fixed conformation, attribute the discrepancy to crystal packing forces.

Tables for Key Data

Analytical Technique Key Parameters Expected Results
1^1H NMR (400 MHz, DMSO)Pyrrolidine CH2_2: δ 1.8–2.1 ppmIntegration confirms 8H (pyrrolidine + CH2_2)
X-ray CrystallographyBond length: C-S (1.76 Å)SHELX refinement validates geometry
HRMS (ESI+)[M+H]+^+: 221.12Deviation < 2 ppm confirms purity

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